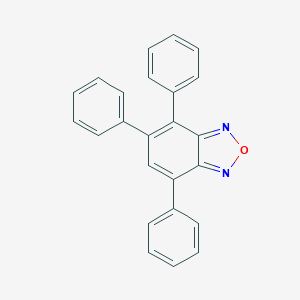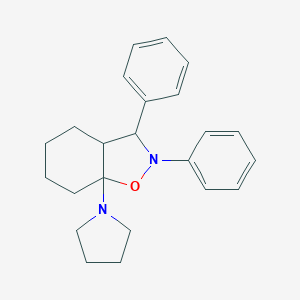
N-(1,2-dihydro-5-acenaphthylenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)thiourea, also known as DATU, is a chemical compound that has been widely studied for its potential applications in scientific research. DATU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
N-(1,2-dihydro-5-acenaphthylenyl)thiourea exerts its effects through the inhibition of certain enzymes, including carbonic anhydrase and urease. Its mechanism of action involves the formation of a covalent bond between the sulfur atom in N-(1,2-dihydro-5-acenaphthylenyl)thiourea and the active site of the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)thiourea has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the suppression of HIV replication, and the reduction of inflammation. It has also been shown to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)thiourea in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes, allowing researchers to study their function and role in disease processes. However, N-(1,2-dihydro-5-acenaphthylenyl)thiourea also has limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)thiourea, including the development of new derivatives with improved properties, the investigation of its use in combination with other drugs, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)thiourea and its effects on different cellular processes.
Méthodes De Synthèse
N-(1,2-dihydro-5-acenaphthylenyl)thiourea can be synthesized through a variety of methods, including the reaction of acenaphthenequinone with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. Other methods involve the reaction of acenaphthene with thiourea or the reaction of acenaphthenequinone with thiosemicarbazide in the presence of a catalyst such as p-toluenesulfonic acid.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. Its ability to inhibit the activity of certain enzymes has led to its use in the study of various diseases, including cancer, HIV, and Alzheimer's disease. N-(1,2-dihydro-5-acenaphthylenyl)thiourea has also been used as a tool to study the role of thiol groups in enzyme activity and to investigate the mechanism of action of other drugs.
Propriétés
Formule moléculaire |
C13H12N2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylen-5-ylthiourea |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H3,14,15,16) |
Clé InChI |
VRJVJRSTJQUELO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=S)N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




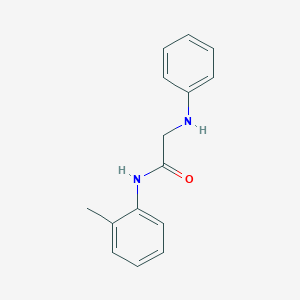


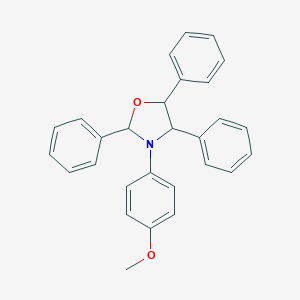

![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)


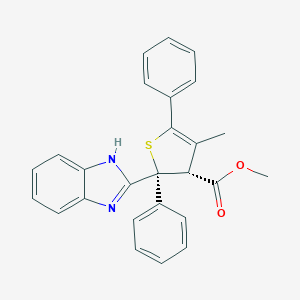
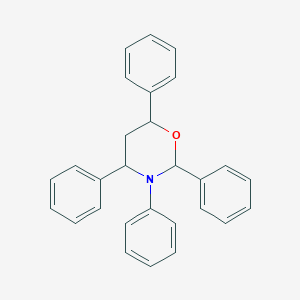
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
